1-Iodobutane-d9

Descripción general

Descripción

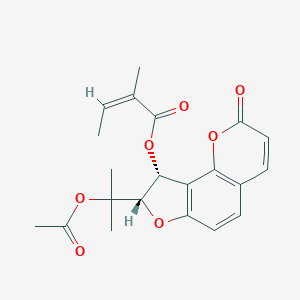

1-Iodobutane-d9, also known as Butyl Iodide-d9, is a uniformly deuterated organic compound that is an iodo derivative of butane . It is a colorless liquid and is used as an alkylating agent .

Synthesis Analysis

1-Iodobutane-d9 is synthesized and stabilized with copper wire . It is used as an alkylating agent in synthesis .Molecular Structure Analysis

The molecular formula of 1-Iodobutane-d9 is C4D9I . The 1-Iodobutane molecule contains a total of 13 bonds. There are 4 non-H bonds and 1 rotatable bond .Chemical Reactions Analysis

1-Iodobutane-d9 is used in the rates of iodoalkane trapping by DABCO in solution phase organic media . The reactions with 1-iodobutane are found to be slower in all cases compared to reactions under similar conditions for iodomethane. This is due to steric crowding around the reaction center for the larger butyl group compared to methyl which results in a larger activation energy for the reaction .Physical And Chemical Properties Analysis

1-Iodobutane-d9 is a colorless liquid . It is soluble in chloroform, miscible with ethanol and ether, and insoluble in water . It has a molecular weight of 193.07 . Its boiling point is 130-131 °C (lit.) and its density is 1.696 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Synthesis of Deuterated Compounds

“1-Iodobutane-d9” is a uniformly deuterated organic compound . It is used in the synthesis of other deuterated compounds, which are essential in various fields of research, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and neutron scattering studies .

Alkylating Agent

“1-Iodobutane-d9” serves as an alkylating agent . Alkylating agents are widely used in organic synthesis to transfer alkyl groups to substrates. This property is particularly useful in the synthesis of pharmaceuticals and other biologically active compounds .

Electrophile in Nucleophilic Substitution Reactions

“1-Iodobutane-d9” is used as an electrophile during SN2 nucleophilic reactions . In these reactions, the iodine atom of “1-Iodobutane-d9” is replaced by a nucleophile, leading to the formation of a new compound .

Thermal Chemistry Studies

The thermal chemistry of “1-Iodobutane-d9” has been investigated on clean and hydrogen- and deuterium-predosed Pt (111) single-crystal surfaces . These studies provide valuable insights into the surface chemistry and reaction dynamics of deuterated compounds .

Isotope Labeling

“1-Iodobutane-d9” can be used for isotope labeling in chemical reactions . Isotope labeling is a technique used to track the passage of an isotope, in this case, deuterium, through a reaction. The labeled compound can be detected by NMR or mass spectrometry .

Stabilization Studies

“1-Iodobutane-d9” is stabilized with copper wire . This property can be used to study the stabilization effects of copper on deuterated compounds and their subsequent reactions .

Mecanismo De Acción

Target of Action

1-Iodobutane-d9, also known as Butyl-d9 iodide, is a uniformly deuterated organic compound . It is primarily used as an alkylating agent in synthesis . Alkylating agents are compounds that are capable of introducing an alkyl group into other substances, particularly into organic compounds. They play a crucial role in organic synthesis, where they are used to modify the structure of molecules.

Safety and Hazards

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonadeuterio-4-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-2-3-4-5/h2-4H2,1H3/i1D3,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBZBJJOKUPIA-YNSOAAEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodobutane-d9 | |

CAS RN |

59012-24-7 | |

| Record name | 1-Iodobutane-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying 1-iodobutane-d9 in the context of vibrational analysis?

A1: 1-Iodobutane-d9, the deuterated analog of 1-iodobutane, plays a crucial role in vibrational analysis. By substituting hydrogen atoms with deuterium, which has a significantly different mass, researchers can observe isotopic shifts in vibrational frequencies. These shifts help in assigning vibrational modes to specific molecular motions and refining the force field parameters used to describe the molecule's vibrational behavior [, ]. This information is essential for understanding the molecule's structure and its interactions with other molecules.

Q2: Can you elaborate on the structural characteristics of 1-iodobutane-d9 and how its spectroscopic data contributes to force field development?

A2: 1-Iodobutane-d9 (C4D9I) has a molecular weight of 207.04 g/mol. While the provided abstracts do not detail specific spectroscopic data, we can infer the techniques used. Vibrational analysis likely involves Infrared (IR) and Raman spectroscopy to obtain vibrational frequencies. These frequencies, along with those from its non-deuterated counterpart, are used to refine force field parameters. The force field, a set of mathematical functions and constants, aims to accurately predict various molecular properties, including vibrational frequencies. By comparing experimental and calculated frequencies for both 1-iodobutane and 1-iodobutane-d9, researchers can develop a more reliable and transferable force field applicable to a wider range of primary iodides [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Azabicyclo[2.2.2]oct-3-yl methanesulfonate](/img/structure/B106449.png)